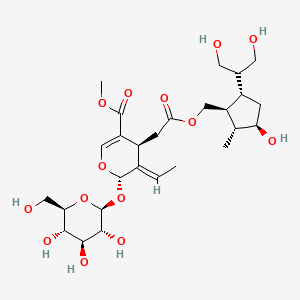
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(m-tolyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(m-tolyl)ethan-1-one is a compound that has been synthesized and studied for its potential applications in scientific research.
Mechanism of Action
The mechanism of action of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(m-tolyl)ethan-1-one is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the development and progression of diseases. This compound has been shown to have a high degree of selectivity and specificity, making it a promising candidate for drug development.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-infective properties. It has also been shown to have a low toxicity profile, making it a promising candidate for further development.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(m-tolyl)ethan-1-one in lab experiments include its high efficiency, selectivity, and specificity. However, there are also limitations to using this compound, including the need for specialized equipment and expertise to carry out the synthesis and analysis of this compound.
Future Directions
There are many potential future directions for the study and development of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(m-tolyl)ethan-1-one. Some of these include:
1. Further studies to elucidate the mechanism of action of this compound.
2. Development of new drugs and therapies based on this compound for the treatment of various diseases.
3. Optimization of the synthesis method to improve efficiency and reduce costs.
4. Exploration of new applications for this compound in scientific research.
5. Development of new analytical methods for the detection and quantification of this compound in biological samples.
Conclusion:
In conclusion, this compound is a compound that has shown promising results in scientific research for its potential applications in drug development and therapy. Further studies are needed to fully understand the mechanism of action of this compound and to explore new applications for this compound in scientific research.
Synthesis Methods
The synthesis of 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(m-tolyl)ethan-1-one involves the use of a copper-catalyzed azide-alkyne cycloaddition reaction. This reaction is commonly referred to as a click reaction and is a powerful tool for the synthesis of complex molecules with high efficiency and selectivity.
Scientific Research Applications
The compound 1-(3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl)-2-(m-tolyl)ethan-1-one has been studied for its potential applications in scientific research. One of the main areas of interest is in the development of new drugs and therapies for the treatment of various diseases. This compound has shown promising results in the treatment of cancer, inflammation, and infectious diseases.
properties
IUPAC Name |
2-(3-methylphenyl)-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-11-3-2-4-12(7-11)8-14(19)17-9-13(10-17)18-15-5-6-16-18/h2-7,13H,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTKWHHMGNCSPKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)N2CC(C2)N3N=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-Cyclopropyl-N-(imidazo[1,2-a]pyridin-2-ylmethyl)but-2-ynamide](/img/structure/B2974849.png)
![1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methoxy}-3-[(1Z)-(methoxyimino)methyl]urea](/img/structure/B2974851.png)

![2,2-dimethyl-N-[2-methyl-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanamide](/img/structure/B2974856.png)
![Ethyl 2-(1-(methylsulfonyl)piperidine-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2974857.png)



![6-Oxo-2-thiabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B2974863.png)